molecular formula C6H3ClF3NOS B170107 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride CAS No. 117724-64-8

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride

Cat. No.: B170107
CAS No.: 117724-64-8
M. Wt: 229.61 g/mol
InChI Key: WNJINNZMSVNKJD-UHFFFAOYSA-N
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Description

“2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

While there isn’t specific information available on the synthesis of “this compound”, there are some related compounds that have been synthesized. For example, trifluoromethylpyridines, which share some structural similarities, have been synthesized and used in the agrochemical and pharmaceutical industries .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight, melting point, boiling point, and solubility in various solvents. Unfortunately, specific physical and chemical properties for “this compound” are not available in the resources .

Scientific Research Applications

Synthesis and Characterization

  • Mao Chun (2012) described the preparation of 2-Methyl-4-trifluoromethyl-thiazole-5-formyl chloride with high yield and purity, showcasing its utility in chemical synthesis and the potential for repeated solvent use (Mao, 2012).
  • Coyanis et al. (2003) reported the synthesis of new bis-trifluoromethyl 4-hydroxy-1,3-thiazoline and thiazole derivatives, demonstrating the chemical versatility of related compounds (Coyanis, Védova, Haas, & Merz, 2003).

Applications in Fungicide Development

  • Liu An-chang (2012) studied the synthesis of novel fungicides, including thifuzamide, utilizing 2-methyl-4-(trifluoromethyl)-thiazole -5-carboxylic acid, indicating its role in agrichemical research (Liu, 2012).
  • Li Wei (2012) synthesized novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamides, showing significant fungicidal activity, highlighting its potential in agricultural chemistry (Li, 2012).

Photolysis and Photoaffinity Labeling

  • Chowdhry, Vaughan, and Westheimer (1976) synthesized 2-diazo-3,3,3-trifluoropropionyl chloride for photoaffinity labeling, a process relevant to biological research and pharmaceutical development (Chowdhry, Vaughan, & Westheimer, 1976).

Anticancer Potential

Miscellaneous Applications

  • Turov, Vinogradova, and Brovarets (2014) explored the use of related thiazole compounds in nucleophilic substitution reactions, indicating the compound's utility in synthetic organic chemistry (Turov, Vinogradova, & Brovarets, 2014).

Safety and Hazards

According to the safety data sheet, “2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid” is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NOS/c1-2-11-4(6(8,9)10)3(13-2)5(7)12/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJINNZMSVNKJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562096
Record name 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117724-64-8
Record name 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117724-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.50 g of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid was added to 5 ml of thionyl chloride and reaction was carried out for 2 hours under reflux. After the reaction, the reaction mixture was concentrated to obtain 0.54 g of 2-methyl-4-trifluoromethylthiazole-5-carbonyl chloride.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

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